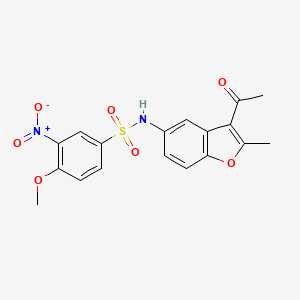
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide, commonly known as AN-7, is a chemical compound that has been extensively studied for its potential therapeutic applications. AN-7 belongs to the class of benzofuran sulfonamide compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of AN-7 is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX plays a critical role in the regulation of pH in cancer cells and is involved in tumor growth and metastasis. Inhibition of CAIX by AN-7 has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects
AN-7 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of CAIX, which is involved in the regulation of pH in cancer cells. In addition, AN-7 has been shown to inhibit the growth of various cancer cell lines, induce apoptosis in cancer cells, and inhibit tumor growth. AN-7 has also been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AN-7 has several advantages for lab experiments. It is a potent inhibitor of CAIX and exhibits anti-tumor activity. AN-7 has also been shown to exhibit neuroprotective effects. However, AN-7 has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and costly. AN-7 also has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
AN-7 has several potential future directions for research. It has potential applications in the treatment of various types of cancer and neurodegenerative diseases. Future research could focus on optimizing the synthesis of AN-7 to improve yield and purity. In addition, research could focus on developing new analogs of AN-7 with improved pharmacological properties. Finally, research could focus on elucidating the mechanism of action of AN-7 to better understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of AN-7 involves a multi-step process that starts with the preparation of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 4-methoxy-3-nitrobenzenesulfonamide to yield AN-7. The synthesis of AN-7 has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
AN-7 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. AN-7 has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, AN-7 has been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S/c1-10(21)18-11(2)27-16-6-4-12(8-14(16)18)19-28(24,25)13-5-7-17(26-3)15(9-13)20(22)23/h4-9,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHASFOGDONDMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

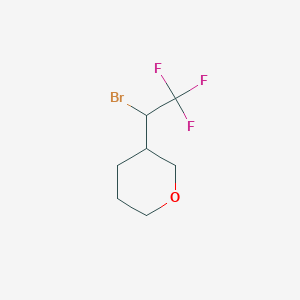

![2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2391539.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391540.png)
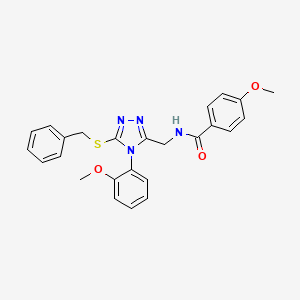

![N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2391543.png)
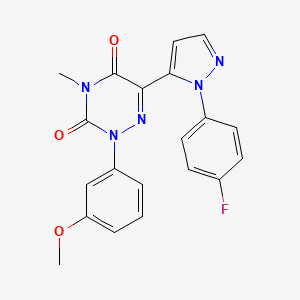
![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B2391546.png)
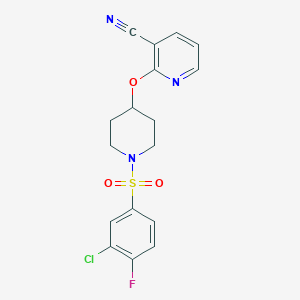
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2391549.png)

![2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391552.png)
